molecular formula C11H18ClN3O2 B2678012 ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 782493-63-4

ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B2678012
CAS No.: 782493-63-4
M. Wt: 259.73
InChI Key: WXGNVCMYUVWGTH-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine-containing compounds is crucial for their biological activity.


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis and functionalization have been reviewed in the literature .

Scientific Research Applications

Design and Synthesis of Inhibitors

  • Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride has been implicated in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and their antituberculosis activity, showing promising results without cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).

Biological Studies

  • This compound serves as a pivotal intermediate in the synthesis of various biologically active compounds. For example, its transformation into carboxamides under microwave-assisted conditions has been demonstrated, indicating its versatility in chemical syntheses aimed at enhancing biological applications (M. Milosevic et al., 2015).

Development of Novel Synthetic Methodologies

  • It has been used as a starting material or intermediate in the development of novel synthetic routes for the production of complex molecules. Efficient and highly regioselective syntheses of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation highlight innovative approaches to manipulating this compound for generating structurally diverse derivatives with potential pharmacological activities (P. Machado et al., 2011).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit. For example, some piperidine derivatives have shown potential anticancer activity .

Safety and Hazards

The safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure. Some general safety information for piperidine derivatives includes hazard statements such as H302-H315-H319-H335 and precautionary statements like P261-P305+P351+P338 .

Future Directions

The field of piperidine derivatives is a vibrant area of research with potential for new discoveries and applications in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and design of novel piperidine-based drugs.

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10;/h7-8,10,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNVCMYUVWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782493-63-4
Record name ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
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